molecular formula C22H21ClN4O4 B2731408 1-(4-Chlorophenyl)-4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1208633-10-6

1-(4-Chlorophenyl)-4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2731408
CAS RN: 1208633-10-6
M. Wt: 440.88
InChI Key: LZKZYUZKAJLNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H21ClN4O4 and its molecular weight is 440.88. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Characteristics

Oxadiazoles, including the structure of interest, are heterocyclic compounds featuring one oxygen and two nitrogen atoms within a five-membered ring, showcasing a variety of biological effects due to their structural diversity. These compounds originate from furan through the replacement of two methane groups by nitrogen atoms, altering the ring's aromaticity and reactivity, making them resistant to electrophilic substitutions at the carbon atom. This unique structural feature contributes to oxadiazoles' application in biological studies and potential therapeutic uses due to their stability and reactivity with electron-releasing groups (Abbasi et al., 2018).

Synthesis and Biological Evaluation

The compound is part of a broader class involving pyrrolidine, piperidine, and azetidine derivatives, highlighting its significance in pharmaceutical research. Such compounds are recognized for their alpha-subtype selective 5-HT-1D receptor agonist properties, offering potential migraine treatment solutions with fewer side effects. The diversity of biological activities associated with these derivatives underscores their therapeutic potential across various medical conditions, including anti-inflammatory, antimicrobial, and anticancer applications (Habernickel, 2001).

Anticancer and Antiangiogenic Effects

Research on novel thioxothiazolidin-4-one derivatives, which include structural similarities to the compound of interest, has demonstrated significant anticancer and antiangiogenic effects in mouse tumor models. These compounds, by inhibiting tumor growth and angiogenesis, represent a promising direction for anticancer therapy, emphasizing the potential of heterocyclic compounds in developing new therapeutic strategies (Chandrappa et al., 2010).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4/c23-16-3-5-17(6-4-16)27-13-15(12-19(27)28)22(29)26-9-7-14(8-10-26)20-24-25-21(31-20)18-2-1-11-30-18/h1-6,11,14-15H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKZYUZKAJLNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one

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